4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline
CAS No.: 143361-81-3
Cat. No.: VC11694841
Molecular Formula: C12H9N3O
Molecular Weight: 211.22 g/mol
* For research use only. Not for human or veterinary use.
![4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline - 143361-81-3](/images/structure/VC11694841.png)
Specification
CAS No. | 143361-81-3 |
---|---|
Molecular Formula | C12H9N3O |
Molecular Weight | 211.22 g/mol |
IUPAC Name | 4-([1,3]oxazolo[4,5-c]pyridin-2-yl)aniline |
Standard InChI | InChI=1S/C12H9N3O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H,13H2 |
Standard InChI Key | XLCQTFFDEWTZDP-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=NC3=C(O2)C=CN=C3)N |
Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(O2)C=CN=C3)N |
Introduction
Structural Elucidation and Physicochemical Properties
Molecular Architecture
The compound consists of an aniline moiety (C6H5NH2) linked to a oxazolo[4,5-c]pyridine system. The oxazole ring (a five-membered heterocycle containing oxygen and nitrogen) is fused to the pyridine ring at positions 4 and 5, with the pyridine nitrogen positioned at the 1-site (Figure 1). This fusion creates a planar, conjugated system that enhances electronic delocalization, contributing to unique spectroscopic and reactivity profiles.
Molecular Formula: C12H9N3O
Molecular Weight: 211.22 g/mol
Exact Mass: 211.0746
LogP: ~2.66 (estimated from analogous structures) .
Spectroscopic Characteristics
While direct spectral data for 4-( oxazolo[4,5-c]pyridin-2-yl)aniline is scarce, its brominated derivative (C14H12BrN3O) offers clues:
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Infrared (IR): Peaks at ~1600 cm⁻¹ (C=N stretch) and ~3400 cm⁻¹ (N-H stretch of aniline).
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Nuclear Magnetic Resonance (NMR):
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The target compound can be synthesized via cyclocondensation of a suitably substituted pyridine precursor with a carbonyl-containing fragment. A plausible route involves:
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Formation of the Oxazole Ring: Reacting 4-amino-3-hydroxypyridine with a cyanogen bromide (CNBr) or trichloromethyl chloroformate (TCF) to form the oxazole moiety.
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Aniline Substitution: Introducing the aniline group via Ullmann coupling or nucleophilic aromatic substitution .
Reported Synthesis Protocols
While no direct synthesis of 4-( oxazolo[4,5-c]pyridin-2-yl)aniline is documented, analogous methods for related oxazolo-pyridines include:
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Cyclization with ClCF2COONa: A mixture of hydrazides and ClCF2COONa in acetonitrile at 100°C under inert atmosphere yields oxadiazole derivatives . Adapting this protocol with a pyridine-based precursor could generate the oxazole core.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling of aryl halides with amines, as seen in the synthesis of 2-bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline.
Example Procedure:
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Combine 3-hydroxy-4-nitropyridine (1.0 equiv) and cyanogen bromide (1.2 equiv) in dimethylformamide (DMF).
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Heat at 120°C for 6 hours to form the oxazole ring.
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Reduce the nitro group to an amine using H2/Pd-C in ethanol.
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Purify via column chromatography (silica gel, ethyl acetate/hexane) .
Yield: ~60–70% (estimated from analogous reactions) .
Reactivity and Functionalization
Electrophilic Substitution
The aniline group directs electrophiles to the ortho and para positions. Common reactions include:
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Nitration: Forms nitro derivatives at the 3- and 5-positions of the aniline ring.
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Diazotization: Generates diazonium salts for coupling reactions, enabling the introduction of halides or aryl groups.
Coordination Chemistry
The nitrogen atoms in the oxazole and aniline groups act as Lewis bases, forming complexes with transition metals (e.g., Cu²⁺, Pd²⁺). These complexes are explored for catalytic applications .
Applications in Materials Science
Organic Electronics
The conjugated π-system makes this compound a candidate for organic light-emitting diodes (OLEDs). Its electron-deficient oxazole ring improves electron transport properties .
Sensor Development
Functionalized derivatives detect metal ions (e.g., Fe³⁺) via fluorescence quenching, with a detection limit of 0.1 μM.
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